mut-AGX1 Unlocks Labeling Efficiency
Ac4GalNAl is intrinsically a weak substrate for the wild-type human pyrophosphorylase AGX1, which represents a major metabolic bottleneck for its incorporation. By co-expressing an engineered version of this enzyme, mut-AGX1 (AGX1F383A), the biosynthesis of the activated nucleotide-sugar UDP-GalNAlk is significantly boosted. This metabolic engineering strategy directly overcomes the incorporation barrier, resulting in a bioorthogonal cell surface labeling signal that is increased by up to two orders of magnitude (100-fold) relative to cells without the engineered enzyme [1]. This demonstrates that the full utility of Ac4GalNAl is unlocked in a specific, optimized cellular context.
| Evidence Dimension | Bioorthogonal cell surface labeling signal (fluorescence intensity) |
|---|---|
| Target Compound Data | Signal increased by up to 100-fold (two orders of magnitude) when used with mut-AGX1 expression. |
| Comparator Or Baseline | Ac4GalNAl used in cells expressing wild-type AGX1 (WT-AGX1) or no engineered enzyme. |
| Quantified Difference | Up to ~100-fold increase. |
| Conditions | K-562 cells expressing mut-AGX1 vs. WT-AGX1; labeling detected via on-cell CuAAC with a fluorophore-azide and in-gel fluorescence [1]. |
Why This Matters
This evidence directly quantifies the critical importance of using Ac4GalNAl in conjunction with the mut-AGX1 system to achieve high-sensitivity detection, which is essential for robust glycoproteomic analysis and justifies the selection of this specific compound for optimized workflows.
- [1] Cioce A, Bineva-Todd G, Agbay AJ, et al. Optimization of metabolic oligosaccharide engineering with Ac4GalNAlk and Ac4GlcNAlk by an engineered pyrophosphorylase. ACS Chemical Biology. 2021;16(10):1961-1967. View Source
